Amentoflavone-7”,4”'-dimethyl ether
Description
Historical Context of Biflavonoid Research
The discovery of amentoflavone-7",4"'-dimethyl ether marks a pivotal moment in the history of natural product chemistry, representing the first successful isolation of a biflavonoid compound. According to historical records, this compound was isolated from the yellow leaves of Ginkgo biloba Linnaeus in 1929, establishing the foundation for an entirely new class of natural products. The significance of this discovery cannot be overstated, as it opened an entirely new field of research into flavonoid dimers that continues to flourish today.
The initial isolation work was groundbreaking because it demonstrated that flavonoids could exist in dimeric forms in nature, challenging the prevailing understanding of flavonoid chemistry at the time. The compound was later formally characterized and named ginkgetin, with its structure being definitively elucidated in 1932 as a yellow flavonoid pigment from the yellowed leaves of Ginkgo biloba. This discovery established the precedent for biflavonoid research and led to the recognition that these compounds represent a distinct class of secondary metabolites with unique chemical and biological properties.
The historical importance of amentoflavone-7",4"'-dimethyl ether extends beyond its status as the first isolated biflavonoid. Its discovery catalyzed systematic investigations into plant secondary metabolites, leading to the identification of nearly 600 different biflavonoid structures over the subsequent decades. The compound served as a reference standard for structural elucidation techniques and provided the chemical framework for understanding the biosynthetic pathways involved in biflavonoid formation.
Research into biflavonoids gained momentum following the initial discovery, with scientists recognizing that these compounds represented a previously unexplored area of natural product chemistry. The systematic study of amentoflavone-7",4"'-dimethyl ether and related compounds has contributed significantly to our understanding of plant biochemistry and the evolutionary advantages conferred by secondary metabolite production. The compound's role in establishing the biflavonoid research field demonstrates the profound impact that a single natural product discovery can have on scientific understanding.
Classification of Amentoflavone-7",4"'-dimethyl ether in the Biflavonoid Family
Within the extensive biflavonoid classification system, amentoflavone-7",4"'-dimethyl ether occupies a specific and well-defined position based on its structural characteristics and connectivity patterns. The compound belongs to the C-C type biflavonoids, which are characterized by direct carbon-carbon bonds between the two flavonoid monomeric units. More specifically, it is classified within the 3'-8" subtype, indicating the precise positions where the two apigenin units are connected.
The structural classification of amentoflavone-7",4"'-dimethyl ether reveals its relationship to other members of the biflavonoid family. According to comprehensive biflavonoid classification systems, the compound can be categorized as a BB type biflavonoid, indicating that it consists of two flavone (B-type) monomeric units. This classification is based on the C6-C3-C6 combination pattern that characterizes the structural framework of the compound.
The methylation pattern of amentoflavone-7",4"'-dimethyl ether provides additional classification parameters that distinguish it from its parent compound amentoflavone. The presence of methyl groups at the 7" and 4"' positions represents a specific type of O-methylation that affects both the chemical properties and biological activity of the compound. This methylation pattern places the compound within the subset of methylated biflavonoids, which typically exhibit enhanced bioavailability compared to their non-methylated counterparts.
Table 1. Classification Parameters of Amentoflavone-7",4"'-dimethyl ether
| Classification Category | Specific Designation | Description |
|---|---|---|
| Primary Type | C-C Biflavonoid | Direct carbon-carbon linkage between monomers |
| Connectivity Pattern | 3'-8" Subtype | Connection between C-3' and C-8" positions |
| Monomeric Composition | BB Type (Flavone-Flavone) | Two flavone units linked together |
| Methylation Status | O-methylated Derivative | Methoxy groups at 7" and 4"' positions |
| Parent Compound | Amentoflavone | Non-methylated precursor structure |
The systematic classification of amentoflavone-7",4"'-dimethyl ether within the broader biflavonoid taxonomy demonstrates the compound's unique structural features while highlighting its relationships to other members of this diverse family. The specific connectivity pattern and methylation status provide clear identification criteria that distinguish this compound from the numerous other biflavonoids that have been isolated from natural sources.
Significance in Natural Product Chemistry
The significance of amentoflavone-7",4"'-dimethyl ether in natural product chemistry extends far beyond its historical importance as the first isolated biflavonoid. This compound has served as a critical reference point for understanding the chemical diversity and structural complexity that characterizes the biflavonoid family of natural products. Its role in establishing fundamental principles of natural product isolation, structural elucidation, and chemical characterization has influenced research methodologies across the entire field.
From a chemical perspective, amentoflavone-7",4"'-dimethyl ether exemplifies the structural modifications that nature employs to diversify secondary metabolite functionality. The methylation pattern observed in this compound represents a common biosynthetic strategy used by plants to modify the physical and chemical properties of flavonoid precursors. This methylation not only affects the compound's solubility and stability but also influences its interaction with biological systems, making it an important model for understanding structure-activity relationships in natural products.
The compound's distribution in the plant kingdom provides valuable insights into the evolutionary significance of biflavonoid production. Amentoflavone-7",4"'-dimethyl ether has been identified in more than 20 different plant species, spanning multiple taxonomic families and representing diverse evolutionary lineages. This widespread distribution suggests that the biosynthetic pathways responsible for its production have been conserved across evolutionary time scales, indicating the adaptive advantages conferred by biflavonoid accumulation.
Table 2. Plant Sources of Amentoflavone-7",4"'-dimethyl ether
| Plant Family | Representative Species | Tissue Location |
|---|---|---|
| Ginkgoaceae | Ginkgo biloba | Leaves |
| Taxaceae | Taxus cuspidata | Various tissues |
| Taxaceae | Taxus baccata | Various tissues |
| Araucariaceae | Araucaria angustifolia | Various tissues |
| Cephalotaxaceae | Cephalotaxus harringtonia | Various tissues |
| Zamiaceae | Cycas media | Various tissues |
The analytical chemistry aspects of amentoflavone-7",4"'-dimethyl ether research have contributed significantly to the development of modern natural product characterization techniques. The compound's complex structure and spectroscopic properties have served as benchmarks for nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods used in natural product research. The methodological advances developed for characterizing this compound have been applied to countless other natural product studies.
The compound's role in advancing our understanding of plant secondary metabolism cannot be understated. Research into amentoflavone-7",4"'-dimethyl ether has revealed important details about the enzymatic processes involved in biflavonoid biosynthesis, including the oxidative coupling reactions that link flavonoid monomers and the methyltransferase activities responsible for installing methoxy groups. These mechanistic insights have broader implications for understanding how plants generate chemical diversity through secondary metabolic pathways.
Evolutionary Development of Methylated Biflavonoid Research
The research trajectory surrounding methylated biflavonoids, exemplified by amentoflavone-7",4"'-dimethyl ether, represents a fascinating evolution in scientific understanding that spans nearly a century of investigation. The initial focus on structural elucidation and chemical characterization has gradually expanded to encompass biosynthetic mechanisms, ecological functions, and technological applications. This evolutionary development reflects broader trends in natural product chemistry and demonstrates how fundamental discoveries can generate sustained research interest across multiple generations of scientists.
Early research phases concentrated primarily on isolation and structural determination, with researchers working to establish the basic chemical framework of methylated biflavonoids. The analytical techniques available during the early decades of biflavonoid research were limited compared to modern standards, requiring innovative approaches to structural elucidation. The gradual development of more sophisticated analytical methods, including advanced nuclear magnetic resonance techniques and high-resolution mass spectrometry, has enabled increasingly detailed characterization of methylated biflavonoids and their structural variants.
The recognition that methylation significantly influences bioavailability and biological activity marked a crucial turning point in methylated biflavonoid research. This understanding shifted research priorities toward investigating the relationship between structural modifications and functional properties. Studies began to demonstrate that methylated flavonoids typically exhibit enhanced bioavailability compared to their non-methylated precursors, leading to increased interest in the therapeutic potential of these compounds.
Contemporary research approaches have embraced sophisticated analytical platforms that enable comprehensive metabolomic profiling of methylated biflavonoids. Recent studies have employed ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry to identify metabolites and characterize biotransformation pathways. These advanced analytical approaches have revealed previously unknown aspects of methylated biflavonoid metabolism and have provided detailed insights into the structural diversity of this compound class.
Table 3. Timeline of Methylated Biflavonoid Research Development
| Time Period | Research Focus | Key Developments |
|---|---|---|
| 1920s-1940s | Initial Discovery and Isolation | First isolation of ginkgetin from Ginkgo biloba |
| 1950s-1970s | Structural Elucidation | Development of spectroscopic characterization methods |
| 1980s-1990s | Biological Activity Studies | Recognition of enhanced bioavailability in methylated forms |
| 2000s-2010s | Mechanistic Studies | Investigation of biosynthetic pathways and metabolic fate |
| 2010s-Present | Systems Biology Approaches | Application of metabolomics and advanced analytical techniques |
The integration of computational approaches into methylated biflavonoid research represents another significant evolutionary development. Modern researchers employ molecular modeling, docking studies, and cheminformatics approaches to predict properties and understand structure-activity relationships. These computational tools have accelerated the pace of discovery and enabled researchers to investigate larger numbers of compounds than would be practical through purely experimental approaches.
The field has also witnessed increasing collaboration between natural product chemists, plant biologists, and biotechnologists interested in developing sustainable production methods for methylated biflavonoids. Recent research has explored biotechnological approaches for producing these compounds through engineered microbial systems and plant cell culture techniques. These developments reflect growing interest in translating fundamental research discoveries into practical applications while addressing sustainability concerns associated with natural product harvesting.
Properties
CAS No. |
34293-14-6 |
|---|---|
Molecular Formula |
C32H22O10 |
Molecular Weight |
566.51 |
Synonyms |
7'',4'''-Dimethylamentoflavone; 3''',8-Biflavone, 4''',5,5'',7''-tetrahydroxy-7,4'-dimethoxy- (8CI); 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amentoflavone-7”,4”'-dimethyl ether can be achieved through selective demethylation of apigenin trimethyl ether using boron tribromide. This reaction selectively removes the methyl group at the 5-position to yield apigenin 7,4′-dimethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves extraction from plant sources followed by purification processes. The compound can also be synthesized in laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Amentoflavone-7”,4”'-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron tribromide for demethylation, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
Introduction to Amentoflavone-7”,4”'-dimethyl ether
This compound is a biflavonoid compound derived from various plant sources, particularly within the Selaginella species. This compound is characterized by its unique structure, which includes two flavonoid units linked by a carbon-carbon bond, with specific dimethyl ether modifications at the 7 and 4' positions. These structural features contribute to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Antiviral Properties
This compound has demonstrated significant antiviral activity, particularly against influenza viruses. Research indicates that this compound can inhibit the replication of both influenza A and B virus strains in cell cultures. For instance, a study published in the Journal of Natural Products reported that the compound effectively reduced viral titers in infected mice. This suggests potential therapeutic applications in treating viral infections.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties, which have been explored in various studies. It has been shown to inhibit cyclooxygenase-2 (COX-2) and arachidonate 5-lipoxygenase, enzymes involved in inflammatory processes . This makes this compound a candidate for developing anti-inflammatory drugs.
Antioxidant Activity
This compound has been evaluated for its antioxidant capabilities. Studies utilizing the DPPH assay revealed strong antioxidant activity, indicating its potential role in preventing oxidative stress-related diseases . The compound's ability to scavenge free radicals suggests applications in nutraceuticals aimed at promoting health and longevity.
Anticancer Potential
Research has highlighted the anticancer effects of this compound, particularly against various cancer cell lines. In vitro studies have shown cytotoxic effects on HeLa cells and other cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth . The compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a promising candidate for cancer therapy.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural similarity to other flavonoids known for neuroprotection indicates potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Influenza Virus Inhibition : A study demonstrated that this compound significantly reduced viral replication in cell cultures and animal models, showcasing its potential as an antiviral agent against respiratory viruses.
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using multiple extraction methods from Selaginella doederleinii, revealing that extracts containing this compound exhibited superior DPPH scavenging activity compared to other fractions .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound showed potent cytotoxic effects on various cancer cell lines with IC50 values significantly lower than those of many conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of amentoflavone-7”,4”'-dimethyl ether involves multiple molecular targets and pathways. It has been shown to inhibit the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), thereby blocking apoptotic cell death . Additionally, it inhibits the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
Comparison with Similar Compounds
Structural Differences
The table below summarizes key structural features and natural sources of amentoflavone-7”,4”'-dimethyl ether and related biflavonoids:
Functional and Pharmacological Differences
- This compound vs. Amentoflavone: Methylation reduces polarity, enhancing membrane permeability but may decrease solubility in aqueous environments. In anoxia protection assays, this compound exhibited moderate activity (similar to amentoflavone), whereas 2′′,3′′-dihydroamentoflavone showed superior efficacy due to hydrogenation improving stability and receptor interaction .
Physicochemical Properties
- Lipophilicity : Methylation increases logP values, as seen in sciadopitysin (tetramethyl) > this compound > amentoflavone.
- Thermal Stability : Methoxy groups improve thermal stability compared to hydroxylated analogs, as evidenced by differential scanning calorimetry (DSC) studies .
Q & A
Q. What synthetic routes are established for Amentoflavone-7,4’’’-dimethyl ether, and how do regioselective halogenation methods optimize synthesis?
A key synthetic approach involves thallium-assisted regioselective iodination of apigenin 7,4’-dimethyl ether at the 6-position, enabling efficient access to halogenated intermediates (e.g., 6-iodoapigenin trimethyl ether). This method improves yield by targeting specific positions, minimizing side reactions, and facilitating downstream functionalization .
Q. How can NMR and mass spectrometry confirm the structural integrity of Amentoflavone-7,4’’’-dimethyl ether?
NMR (1H/13C) identifies methylation patterns (e.g., methoxy groups at C7 and C4’’’) and aromatic proton environments, while high-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C17H14O5) and isotopic distribution. Cross-validation with X-ray crystallography or computational modeling resolves ambiguities in stereochemistry .
Q. What chromatographic techniques are optimal for purifying Amentoflavone dimethyl ether derivatives?
Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) achieves high resolution. TLC using silica gel and ethyl acetate/hexane (3:7) systems aids in preliminary purity assessment. Solvent polarity adjustments are critical for separating methylated analogs .
Advanced Research Questions
Q. What in vivo models evaluate the anti-angiogenic activity of Amentoflavone derivatives, and what endpoints are critical?
Zebrafish embryos (24 hpf) exposed to compounds can assess intersegmental vessel (ISV) inhibition via fluorescence microscopy. Endpoints include vascular length quantification and qRT-PCR analysis of angiogenic genes (e.g., VEGF, HIF-1α). Dose-response validation ensures specificity .
Q. How do methylation patterns in Amentoflavone analogs influence binding to PI3K and other kinase targets?
Molecular docking studies reveal that 4’-methoxy groups enhance hydrophobic interactions with PI3K’s ATP-binding pocket. Methylation at C7 reduces steric hindrance, improving binding affinity. Comparative simulations with non-methylated analogs (e.g., apigenin) highlight critical pharmacophores .
Q. What mechanisms explain the cytotoxic effects of Amentoflavone dimethyl ether derivatives on cancer cells?
Mitochondrial fission and proteasome inhibition are implicated. For example, dimethyl ether derivatives induce necroptosis via HSP90/MLKL/PGAM pathway activation, validated by mitochondrial membrane potential assays and MLKL phosphorylation inhibitors .
Q. How should researchers address contradictions in reported pro-apoptotic vs. necroptotic effects of biflavonoid dimethyl ethers?
Mechanistic studies must differentiate apoptosis (caspase-3 activation, Annexin V staining) from necroptosis (MLKL phosphorylation, RIP1/RIP3 complex formation). Cell-type-specific responses and compound purity (e.g., residual solvents) should be rigorously controlled .
Q. What challenges arise in elucidating structure-activity relationships (SAR) for multi-methylated Amentoflavone analogs?
Overlapping NMR signals for adjacent methoxy groups complicate structural assignment. Methylation at C7 vs. C4’’’ alters electronic properties (e.g., logP), requiring computational QSAR models to correlate substituent positions with bioactivity .
Q. How can molecular docking predictions for Amentoflavone derivatives be experimentally validated?
Surface plasmon resonance (SPR) measures binding kinetics (KD values) to purified targets (e.g., PI3K). Competitive ATPase assays and cellular thermal shift assays (CETSA) confirm target engagement in physiological conditions .
Data Contradiction Analysis
Q. Why do studies report divergent bioactivities for structurally similar Amentoflavone dimethyl ethers?
Variations in methylation sites (e.g., C7 vs. C4’’’) and assay conditions (e.g., cell lines, exposure time) account for discrepancies. For instance, 7,4’-dimethyl ethers show anti-angiogenic activity in zebrafish, while tetramethyl analogs (e.g., 7,4’,7’’,4’’’-tetramethyl ether) exhibit stronger PI3K inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
